molecular formula C21H17N3O2S B11138166 (5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11138166
M. Wt: 375.4 g/mol
InChI Key: IPRCMSKXCZWJKE-LWOKMJCDSA-N
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Description

(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound characterized by its unique triazolo-thiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the ethoxyphenyl and phenylethenyl groups. Common reagents used in these reactions include ethyl bromoacetate, phenylhydrazine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by others using reagents like halogens or alkylating

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O2S/c1-2-26-17-11-7-6-10-16(17)14-18-20(25)24-21(27-18)22-19(23-24)13-12-15-8-4-3-5-9-15/h3-14H,2H2,1H3/b13-12+,18-14-

InChI Key

IPRCMSKXCZWJKE-LWOKMJCDSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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